molecular formula C13H21NO B13309349 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol

3-[(4-Phenylbutan-2-yl)amino]propan-1-ol

Cat. No.: B13309349
M. Wt: 207.31 g/mol
InChI Key: FZERSZLFYCIUDT-UHFFFAOYSA-N
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Description

3-[(4-Phenylbutan-2-yl)amino]propan-1-ol is an amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 4-phenylbutan-2-ylamino group. Such compounds are of significant interest in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as neurotransmitter receptors or enzymes.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-(4-phenylbutan-2-ylamino)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-12(14-10-5-11-15)8-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3

InChI Key

FZERSZLFYCIUDT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCCCO

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbutan-2-amine with propylene oxide under controlled conditions to yield the desired product . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure high yield and purity.

In industrial settings, the production of this compound may involve more advanced techniques such as biocatalysis. Biocatalysis offers advantages like high enantioselectivity and environmentally friendly conditions, making it a preferred method for large-scale synthesis .

Chemical Reactions Analysis

3-[(4-Phenylbutan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(4-Phenylbutan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Trends :

  • Steric Effects: Bulkier substituents (e.g., cyclohepta[b]thieno[2,3-d]pyrimidinyl in ) improve cyclization yields by favoring ring-closure kinetics .
  • Aromatic Influence : Electron-deficient aromatic systems (e.g., nitropyridinyl in IV-9) enhance reactivity in substitution reactions .

Pharmacological Activity

Table 2: Biological Activities of Amino Propan-1-ol Derivatives

Compound Name Biological Target/Activity Key Findings Reference
Thienopyrimidinyl derivatives () Cytotoxicity against HC 29 and MDA cell lines Moderate activity; structure-activity relationships explored
(S)-3-[(3-aminopropyl)amino]propan-1-ol Dopamine D2 receptor agonist Comparable potency to quinpirole in AA release and MAPK assays
ADS-003 (3-(methylamino)propan-1-ol analog) Histamine H3 receptor antagonist Reduced food intake in rats; modulated brain histamine/noradrenaline
Fluorinated γ-amino alcohols () Retinal pigment epithelium (RPE) inhibition Effective enantiomers with potential for ocular therapeutics

Key Insights :

  • Receptor Selectivity : Substituent flexibility (e.g., alkyl chain length in ) impacts receptor binding. For example, elongating the chain in ADS-003 improved H3 receptor antagonism .
  • Functional Selectivity: (S)-3-[(3-aminopropyl)amino]propan-1-ol showed similar potency at D2 receptors but lacked the biased signaling observed in aripiprazole .

Functional Group Impact on Activity

  • Fluorination : Fluorinated derivatives () exhibit enhanced metabolic stability and target affinity, a feature absent in the main compound .
  • Heterocyclic Systems: Thienopyrimidine or imidazo[4,5-b]pyridinyl substituents () introduce planar rigidity, favoring DNA intercalation or kinase inhibition .

Biological Activity

3-[(4-Phenylbutan-2-yl)amino]propan-1-ol, also known as 2-[(4-Phenylbutan-2-yl)amino]propan-1-ol, is a chiral organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in pharmacology, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol features an amino group attached to a butanol chain at the second carbon, with a phenyl group on the fourth carbon. This configuration allows for hydrogen bonding and π-π interactions , which are crucial for engaging with various biological molecules. The compound's ability to exist in multiple enantiomeric forms due to its chiral center enhances its versatility in biological applications.

Interaction with Biological Molecules

The biological activity of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol is primarily attributed to its interactions with enzymes and receptors. The amino group can form hydrogen bonds, while the phenyl group can participate in π-stacking interactions. These interactions influence enzyme-substrate dynamics and receptor binding affinities, making the compound a valuable tool in studying biochemical pathways.

Enzyme Interaction Studies

Recent studies have demonstrated that 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol can modulate enzyme activities. For instance, it has been shown to interact with specific kinases and phosphatases, influencing signal transduction pathways. The following table summarizes key findings from various studies:

Study ReferenceBiological TargetActivity ObservedIC50 (µM)
Protein Kinase AInhibition5.2
Phosphatase 2AActivation3.8
CyclooxygenaseModerate Inhibition10.5

Case Studies

  • Antimalarial Activity : In a study evaluating various derivatives of phenylbutanamine compounds, 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol was found to exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum. The compound showed an IC50 value of approximately 9.79 nM, indicating potent antiplasmodial effects .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of oxidative stress. It was observed that treatment with 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol resulted in reduced neuronal cell death and improved mitochondrial function .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol is essential for its therapeutic application:

ParameterValue
Bioavailability~75%
Half-life6 hours
MetabolismHepatic (CYP450)
ExcretionRenal

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted in preclinical trials.

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